molecular formula C11H13BrO B2734811 5-(4-Bromophenyl)pentan-2-one CAS No. 1225493-45-7

5-(4-Bromophenyl)pentan-2-one

Cat. No.: B2734811
CAS No.: 1225493-45-7
M. Wt: 241.128
InChI Key: RQONWWZFAQLHMW-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)pentan-2-one is an organic compound with the molecular formula C11H13BrO and a molecular weight of 241.12 g/mol . Its structure consists of a pentan-2-one chain linked to a 4-bromophenyl ring, making it a valuable intermediate in synthetic organic chemistry . The bromine atom on the aromatic ring is a reactive site amenable to cross-coupling reactions, such as Suzuki or Heck reactions, enabling the introduction of complex substituents. Simultaneously, the ketone functionality can undergo various transformations, including reductions to alcohols or reductive aminations. This dual reactivity makes this compound a versatile building block for the construction of more complex molecules, potentially for the development of pharmaceuticals and material science chemicals. Researchers can use its molecular weight of 241.12 g/mol for precise stoichiometric calculations . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-bromophenyl)pentan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-9(13)3-2-4-10-5-7-11(12)8-6-10/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQONWWZFAQLHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 5 4 Bromophenyl Pentan 2 One

Chemical Transformations Involving the Ketone Moiety

The ketone group, with its electrophilic carbonyl carbon and adjacent acidic α-protons, is a hub of chemical reactivity. It readily undergoes nucleophilic additions, can be selectively reduced, and serves as a precursor to enol and enolate intermediates for further functionalization.

Nucleophilic Addition Reactions and Stereochemical Outcomes

The most characteristic reaction of the ketone carbonyl group is nucleophilic addition. masterorganicchemistry.com The carbonyl carbon is sp2 hybridized and possesses a partial positive charge due to the high electronegativity of the oxygen atom, making it an excellent electrophile. masterorganicchemistry.comlibretexts.org Nucleophiles attack this carbon, breaking the C-O pi bond and forming a tetrahedral intermediate where the carbon is sp3 hybridized. masterorganicchemistry.comlibretexts.org

The stereochemistry of this addition is a crucial consideration. Since the ketone's carbonyl group is trigonal planar, a nucleophile can attack from either face of the plane. libretexts.org If the two groups attached to the carbonyl carbon are different (as they are in 5-(4-bromophenyl)pentan-2-one), the addition of a nucleophile to the carbonyl carbon at position 2 creates a new chiral center. In the absence of any chiral influence (like a chiral catalyst or reagent), the attack from either side is equally probable, resulting in the formation of a racemic mixture of two enantiomers. mdpi.com

For instance, the addition of a Grignard reagent (e.g., methylmagnesium bromide) would yield a tertiary alcohol, while reaction with sodium cyanide would produce a cyanohydrin. These reactions are often irreversible when strong nucleophiles are used. masterorganicchemistry.com

Reduction Methodologies and Selective Functionalization of the Carbonyl Group

The reduction of the ketone in this compound to a secondary alcohol, 5-(4-bromophenyl)pentan-2-ol, is a fundamental transformation. This is typically achieved through nucleophilic addition of a hydride ion (H⁻) from a metal hydride reagent.

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). liverpool.ac.uk NaBH₄ is a milder, more selective reagent that is often used in alcoholic solvents like methanol (B129727) or ethanol (B145695) and efficiently reduces aldehydes and ketones. LiAlH₄ is a much stronger reducing agent capable of reducing ketones as well as less reactive functional groups like carboxylic acids and esters. Due to its high reactivity, it must be used in anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). The choice of reagent allows for selective functionalization; for example, NaBH₄ would selectively reduce the ketone without affecting other less reactive groups that might be present in a more complex derivative. A related compound, 1-amino-5-(4-bromophenyl)pentan-2-ol, highlights the product of such a reduction on a similar substrate.

Table 1: Common Reagents for Ketone Reduction

Reagent Formula Strength Typical Solvents Selectivity Notes
Sodium Borohydride NaBH₄ Mild Methanol, Ethanol Reduces aldehydes and ketones. Does not typically reduce esters, amides, or carboxylic acids.
Lithium Aluminum Hydride LiAlH₄ Strong Diethyl ether, THF (anhydrous) Reduces most carbonyl-containing functional groups, including esters and carboxylic acids. Highly reactive.

Enolization and Derivatives in Synthetic Applications

Beyond addition to the carbonyl carbon, the ketone functionality allows for reactions at the adjacent carbon atoms (the α-carbons). The protons on these carbons are acidic and can be removed by a base to form a nucleophilic intermediate called an enolate. Alternatively, in the presence of acid, the ketone can tautomerize to its enol form. whiterose.ac.uk

The formation of an enolate from this compound opens up numerous synthetic possibilities. This enolate can act as a nucleophile in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and alkylations. Furthermore, enol derivatives like enol acetates can be synthesized and used in specialized reactions. For example, enol acetates can undergo visible-light-mediated α-arylation with aryl diazonium salts, providing a route to attach a new aryl group at the α-position. acs.org The electrochemical coupling of enol acetates with 1,3-diketones is another advanced method for constructing complex dicarbonyl compounds. acs.org

Aryl Bromide Functionalization Strategies of this compound

The bromine atom attached to the phenyl ring is a versatile handle for a plethora of synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions. This allows for the construction of more complex molecules by forming new carbon-carbon or carbon-heteroatom bonds at the aromatic ring.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. The aryl bromide moiety of this compound makes it an ideal substrate for these transformations. The general mechanism for these reactions involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a palladium(0) complex. libretexts.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgdiva-portal.org Reacting this compound with an arylboronic acid, for example, would yield a biphenyl (B1667301) derivative. mdpi.com This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.gov

Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgliverpool.ac.uk This typically results in the formation of a substituted alkene with high trans selectivity. organic-chemistry.org For example, reacting this compound with an acrylate (B77674) ester would lead to the formation of a cinnamate (B1238496) derivative.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method is highly efficient for the synthesis of arylalkynes. libretexts.orgnih.gov Coupling this compound with an alkyne like phenylacetylene (B144264) would produce a diphenylacetylene (B1204595) derivative. rsc.org

Table 2: Overview of Key Cross-Coupling Reactions for Aryl Bromides

Reaction Name Coupling Partner Catalyst System (Typical) Product Type
Suzuki-Miyaura Boronic acid / ester Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) Biaryl or Vinyl-aryl
Heck Alkene Pd(0) complex (e.g., Pd(OAc)₂), Ligand, Base Substituted Alkene

Carbon-Heteroatom Bond Formation via Aryl Bromide Activation

The aryl bromide can also be converted into a carbon-heteroatom bond, introducing elements such as nitrogen, oxygen, sulfur, or selenium.

C-N Bond Formation: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. This provides a powerful method for synthesizing arylamines. Although not directly demonstrated on this specific molecule, it is a standard reaction for aryl bromides and would be a viable strategy for converting this compound into its corresponding N-aryl amine or aniline (B41778) derivative. nih.gov

C-S and C-O Bond Formation: Nucleophilic aromatic substitution can be used to form C-S and C-O bonds. For instance, reacting this compound with a thiol (R-SH) or an alcohol (R-OH) under basic conditions, often with a copper or palladium catalyst, can yield the corresponding aryl thioether or aryl ether. On related bromophenyl ketones, substitution with thiols has been noted.

C-Se Bond Formation: Aryl selenides can be synthesized from aryl bromides. A common method involves treating the aryl bromide with butyl lithium to form an aryllithium species, which then reacts with selenium powder to generate a lithium aryl selenolate. This intermediate can then be coupled with an alkyl halide to produce an alkyl aryl selenide.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
1-Amino-5-(4-bromophenyl)pentan-2-ol
1-([1,1'-biphenyl]-4-yl)propan-1-ol
4'-Bromovalerophenone / 1-(4-bromophenyl)pentan-1-one
5-(4-Bromophenyl)pentan-2-ol
Butyl lithium
Diethyl ether
Lithium aluminum hydride
Methylmagnesium bromide
Phenylacetylene
Sodium borohydride
Sodium cyanide

Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (NAS) presents a pathway for the functionalization of aryl halides. In contrast to electrophilic aromatic substitution, NAS involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the substitution of a leaving group, such as the bromide in this compound. masterorganicchemistry.com The reaction typically proceeds through a two-step addition-elimination mechanism. libretexts.org In the first step, the nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub The aromaticity of the ring is temporarily disrupted in this stage. libretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.

The feasibility of NAS reactions is significantly influenced by the electronic properties of the substituents on the aromatic ring. The presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group is crucial for stabilizing the negatively charged Meisenheimer intermediate and thus accelerating the reaction. masterorganicchemistry.compressbooks.publibretexts.org In the case of this compound, the pentan-2-one substituent is located para to the bromine atom. While the ketone group is moderately electron-withdrawing, it is not as activating as a nitro group, for example. Consequently, NAS reactions on this compound would likely require forcing conditions, such as high temperatures, or the use of very strong nucleophiles or catalysts to proceed efficiently. pressbooks.publibretexts.org

The nature of the leaving group also plays a role, though it is less critical than in SN1 or SN2 reactions because the cleavage of the carbon-halogen bond does not occur in the rate-determining step. masterorganicchemistry.com For aryl halides, the reactivity order is typically F > Cl > Br > I, which is counterintuitive based on bond strength but reflects the high electronegativity of fluorine stabilizing the intermediate via induction. masterorganicchemistry.com

Potential NAS reactions on this compound could involve various nucleophiles, leading to a diverse range of derivatives. For instance, reaction with alkoxides (e.g., sodium methoxide) could yield the corresponding anisole (B1667542) derivative, while reaction with amines could produce N-arylated products. Thiolates could be used to introduce a thioether linkage. Research on the related compound 4-((4-Bromophenyl)thio)pentan-2-one indicates that the bromine atom can indeed be substituted by nucleophiles like amines or thiols under appropriate conditions. This suggests that similar transformations are plausible for this compound, expanding its synthetic utility.

Modifications of the Aliphatic Chain of this compound

Selective C-H Functionalization Research

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and efficient strategy in modern organic synthesis, allowing for the modification of molecular skeletons without the need for pre-installed functional groups. rsc.org The aliphatic chain of this compound offers multiple C-H bonds, and research into their selective activation is an area of significant interest.

Transition-metal catalysis is a prominent approach for achieving C-H functionalization. acs.org For arylalkanes similar in structure to this compound, manganese(III) porphyrin complexes have been successfully employed as catalysts for regioselective C(sp³)–H bond oxidation. rsc.orgrsc.org These reactions can convert arylalkanes into 1,4-dicarbonyl compounds under mild conditions, using water as a primary solvent. rsc.orgrsc.org For a substrate like 1-(4-bromophenyl)pentane, this methodology demonstrates excellent regioselectivity, targeting specific C-H bonds on the alkyl chain. rsc.orgrsc.org This suggests that the aliphatic chain of this compound could be further oxidized at a specific position, for example, to introduce another carbonyl or hydroxyl group.

Another important class of catalysts for this purpose are rhodium complexes. Dirhodium catalysts have shown exceptional performance in the C-H functionalization of n-alkanes. researchgate.net These reactions often involve a donor/acceptor carbene precursor and can proceed with high yield and selectivity, even in the presence of functional groups like alkyl halides. researchgate.net The presence of the bromophenyl group in this compound would be compatible with such catalytic systems, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at specific sites along the pentanone chain.

The table below summarizes findings from research on C-H functionalization of related arylalkane structures.

Catalyst SystemSubstrateProduct TypeKey FindingsReference
Manganese(III) porphyrin / PIDA1-(4-Bromophenyl)pentane1,4-DiketoneHigh regioselectivity for dual C(sp³)–H oxidation. rsc.org, rsc.org
Rh₂(R-3,5-di(p-tBuC₆H₄)TPCP)₄n-Pentane with bromophenyl derivativesC-H insertion productsHigh yields and enantioselectivity possible. researchgate.net
Copper(I) iodide / 1,10-phenanthrolineβ-Ketoesters and alkynesFunctionalized furansC(sp³)–H functionalization via cycloaddition. rsc.org

This table is generated based on data for related compounds to illustrate potential reaction pathways for this compound.

Oxidative and Reductive Manipulations of Alkyl Moieties

The aliphatic chain of this compound contains a ketone functional group, which is a versatile handle for various oxidative and reductive transformations.

Reductive Manipulations: The most common reductive manipulation involves the conversion of the ketone group to a secondary alcohol. Standard reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. This reaction would yield 5-(4-bromophenyl)pentan-2-ol. The choice of reagent allows for control over chemoselectivity; for instance, NaBH₄ is milder and would selectively reduce the ketone without affecting the aryl bromide.

Oxidative Manipulations: Oxidative processes can target different positions on the alkyl chain. As discussed in the C-H functionalization section, catalytic oxidation can introduce new oxygenated functionalities. Research on the manganese(III) porphyrin-catalyzed oxidation of arylalkanes has shown a direct pathway to convert them into 1,4-dicarbonyl compounds. rsc.orgrsc.org Applying this to a precursor like 1-(4-bromophenyl)pentane could be a method to synthesize this compound itself or potentially introduce a second carbonyl group into the chain.

The Wacker oxidation is another powerful oxidative method, typically used to oxidize terminal alkenes to methyl ketones using a palladium catalyst. caltech.edu While this compound does not have an alkene, this method is relevant to its synthesis from an alkene precursor. For example, the oxidation of 5-(4-bromophenyl)pent-1-ene would be expected to selectively yield this compound.

The table below outlines potential reductive and oxidative transformations of the alkyl chain.

TransformationReagent/CatalystProductDescriptionReference
Ketone ReductionNaBH₄ or LiAlH₄5-(4-Bromophenyl)pentan-2-olReduction of the C2-ketone to a secondary alcohol.
C-H OxidationManganese(III) porphyrin5-(4-Bromophenyl)pentane-2,x-dioneIntroduction of a second carbonyl group via C-H activation. rsc.org, rsc.org
Alkene OxidationPdCl₂/CuCl₂, O₂ (Wacker)This compoundSynthesis from 5-(4-bromophenyl)pent-1-ene. caltech.edu

This table includes standard transformations and those based on related compound studies to illustrate the reactivity of the alkyl moiety.

Detailed Mechanistic Elucidation of Reactions Involving this compound

Understanding the reaction mechanisms is fundamental to controlling selectivity and improving the efficiency of synthetic transformations involving this compound.

Mechanism of Nucleophilic Aromatic Substitution: As previously mentioned, the NAS mechanism involves two key steps: nucleophilic addition and subsequent elimination. libretexts.orgpressbooks.pub

Formation of the Meisenheimer Complex: A nucleophile (Nu⁻) attacks the aromatic ring at the carbon atom bonded to the bromine. This step is typically the rate-determining step. The attack forces the carbon to become sp³-hybridized, disrupting the aromatic pi-system and forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). The negative charge is delocalized over the ring and, importantly, onto any ortho- or para-electron-withdrawing groups. pressbooks.pub For this compound, the para-keto group would participate in this stabilization.

Elimination of the Leaving Group: In the second, faster step, the leaving group (Br⁻) is expelled, and the electrons from the C-Br bond collapse back into the ring, restoring its aromaticity and forming the final substituted product. libretexts.org

Mechanism of Manganese-Porphyrin Catalyzed C-H Oxidation: The regioselective oxidation of C(sp³)–H bonds in arylalkanes, a reaction highly relevant to the modification of the aliphatic chain of this compound, is proposed to follow a complex catalytic cycle. rsc.orgrsc.org

Catalyst Activation: The Mn(III)-porphyrin catalyst is oxidized by an oxidant like (diacetoxyiodo)benzene (B116549) (PIDA) to a high-valent Mn(V)-oxo species.

Hydrogen Atom Abstraction: This powerful Mn(V)-oxo species abstracts a hydrogen atom from the alkyl chain of the substrate. The regioselectivity is believed to be influenced by the stability of the resulting carbon radical and potential directing effects from the aryl group. rsc.org

Oxygen Rebound: The resulting substrate radical then recombines with the Mn(IV)-hydroxyl species in an "oxygen rebound" step to form the hydroxylated product (an alcohol).

Mechanism of Ketone Reduction: The reduction of the ketone group by a hydride reagent like sodium borohydride (NaBH₄) follows a well-established nucleophilic addition mechanism.

Nucleophilic Attack: The hydride ion (H⁻), delivered from the borohydride complex, acts as a nucleophile and attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons move onto the oxygen atom, forming a tetrahedral alkoxide intermediate.

Protonation: The resulting alkoxide is then protonated by a protic solvent (e.g., ethanol or water) added during the reaction or workup, yielding the final secondary alcohol product, 5-(4-bromophenyl)pentan-2-ol.

These mechanistic insights are crucial for predicting reactivity, understanding selectivity, and designing new synthetic applications for this compound.

Applications of 5 4 Bromophenyl Pentan 2 One As a Versatile Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

The strategic placement of reactive functional groups makes 5-(4-Bromophenyl)pentan-2-one an attractive intermediate for synthesizing more complex molecular targets. Its utility is particularly evident in reactions that build molecular complexity in a controlled and efficient manner.

Cascade and domino reactions, which involve a series of sequential intramolecular transformations, are powerful tools in organic synthesis for rapidly building complex molecular frameworks from simple precursors. Ketones are frequently employed as key starting materials in such sequences. While specific cascade reactions commencing directly with this compound are not extensively detailed, the reactivity of its constituent parts suggests significant potential.

For instance, related keto esters containing a 4-bromophenyl group have been used in copper-catalyzed cascade reactions to synthesize substituted tetrahydrofurans. semanticscholar.org Similarly, anionic cascade reactions involving bldpharm.combldpharm.com-sigmatropic rearrangements have been developed, highlighting the utility of charged intermediates in complex transformations. beilstein-journals.org The general principles of cascade reactions in total synthesis often rely on the strategic placement of functional groups that can trigger a series of cyclizations and rearrangements, a characteristic embodied by the this compound structure. 20.210.105

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science, and this compound serves as a potential precursor to several important classes of heterocycles. nih.govorganic-chemistry.orgresearchgate.net

Pyrroles: The synthesis of pyrroles can be achieved through various methods, including the Paal-Knorr synthesis, which typically requires a 1,4-dicarbonyl compound. organic-chemistry.org While this compound is not a 1,4-dicarbonyl itself, its structure is a component of more complex molecules used in pyrrole (B145914) synthesis. For example, research has demonstrated the synthesis of 1-(5-(4-bromophenyl)-1,2-dimethyl-1H-pyrrol-3-yl)ethanone from the reaction of phenacyl bromides and pentane-2,4-dione, showcasing the incorporation of the 4-bromophenyl moiety into the final pyrrole structure. scirp.orgscirp.org This indicates the value of the bromophenyl group as a key substituent in the synthesis of functionalized pyrroles. nih.govresearchgate.netacs.org

Pyrazoles: Pyrazoles, another class of five-membered heterocycles, are often synthesized via the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. dergipark.org.tr The 4-bromophenyl group is a common feature in many biologically active pyrazole (B372694) derivatives. nih.gov For instance, 3-(4-bromophenyl)-1-ethyl-4-formylpyrazole has been synthesized and used as a precursor for novel pyrazole derivatives with potential anti-cancer activity. chim.itresearchgate.net The synthesis of such compounds often starts from precursors like hydrazones or pyrazolones, which can be derived from ketone-containing molecules. nih.gov

Pyridines: Substituted pyridines are crucial scaffolds in pharmaceuticals and functional materials. researchgate.netresearchgate.net A common route to their synthesis involves the reaction of 1,5-diketones with a nitrogen source like ammonium (B1175870) acetate. acs.orgnih.gov The this compound scaffold can be envisioned as a building block for such 1,5-diketones. Indeed, related compounds such as 1,5-Bis(4-bromophenyl)pentan-3-one are known, and their utility as key intermediates in forming 2,4,6-triaryl pyridine (B92270) derivatives has been demonstrated. acs.orgbldpharm.com The bromo-substituent in these pyridine products, such as in 4-(4-bromophenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile, offers a site for further chemical modification. mdpi.com

HeterocycleGeneral Precursor TypeRelevance of this compoundRepresentative Synthesized Structures with 4-Bromophenyl Group
Pyrrole 1,4-Dicarbonyl compoundsPotential precursor or structural component.1-(5-(4-bromophenyl)-1,2-dimethyl-1H-pyrrol-3-yl)ethanone scirp.orgscirp.org
Pyrazole 1,3-Dicarbonyl compounds + HydrazinePotential building block for precursors.3-(4-bromophenyl)-1-ethyl-4-formylpyrazole researchgate.net
Pyridine 1,5-DiketonesPotential precursor to 1,5-diketones.2,4-Bis(4-bromophenyl)-6-phenylpyridine (derived from related diketones) acs.org

Utility in Advanced Materials Research

The unique combination of a reactive ketone and a functionalizable aryl bromide makes this compound an interesting candidate for the synthesis of advanced materials.

The development of novel monomers is essential for creating polymers with tailored properties. The 4-bromophenyl group in this compound can act as a synthetic handle for polymerization reactions, such as Suzuki or Sonogashira cross-coupling, which are widely used to create conjugated polymers. While direct polymerization of this specific compound is not widely reported, the synthesis of other monomers containing the 4-bromoaniline (B143363) structural unit, such as for azo-β-diketone dyes, highlights the utility of this functional group in monomer design. researchgate.net The ketone group also offers a site for post-polymerization modification, allowing for the introduction of further functionality onto a polymer backbone.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov The properties of MOFs can be finely tuned by modifying the organic linker. The this compound molecule possesses features that could be adapted for use in MOF synthesis. The aryl bromide can be converted into a carboxylic acid, a common linking group in MOF chemistry, through reactions like lithiation followed by carboxylation. The bromo-group itself can serve as a site for post-synthetic modification within the framework, allowing for the introduction of new functional groups after the MOF has been assembled. While this specific molecule has not been prominently featured as a linker, the principle of using functionalized organic molecules to build and modify MOFs is well-established. nih.gov

Development of Novel Reagents and Catalyst Ligands Utilizing this compound Scaffold

The design of new reagents and ligands is critical for advancing catalytic chemistry. The structure of this compound provides a scaffold that could be elaborated into more complex molecules for these purposes. The ketone can be transformed into various other functional groups, such as amines or alcohols, which can then be incorporated into ligand structures. The aryl bromide is a key feature for forming organometallic reagents (e.g., Grignard or organolithium reagents) or for coupling reactions to build multidentate ligands. rsc.org For example, pyrazole-based structures containing a bromophenyl group have been synthesized and used as ligands for transition metal complexes. researchgate.net Although direct synthesis from this compound is not specified, it demonstrates the value of this chemical motif in ligand design for catalysis. tuwien.at

Advanced Analytical and Spectroscopic Methodologies for Research Involving 5 4 Bromophenyl Pentan 2 One

High-Resolution Spectroscopic Techniques for Structural Elucidation of Reaction Products

High-resolution spectroscopic techniques are fundamental in determining the precise structure of molecules. These methods are crucial for confirming the identity of 5-(4-bromophenyl)pentan-2-one and any products derived from its reactions.

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure of molecules in solution. magritek.com For a molecule like this compound, which possesses a flexible alkyl chain, NMR is essential for understanding its conformational preferences. auremn.org.br Techniques such as COSY (Correlation Spectroscopy) can establish proton-proton coupling networks, while HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal one-bond and multiple-bond correlations between protons and carbon-13 atoms, respectively. usask.ca This information is critical for assigning all proton and carbon signals in the molecule's spectrum. rsc.org

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can provide insights into the spatial proximity of atoms, which is key to determining the molecule's preferred conformation in solution. usask.ca In cases where reactions involving this compound might create new stereocenters, chiral NMR spectroscopy, possibly with the use of chiral solvating agents, would be necessary to distinguish between enantiomers or diastereomers. magritek.com The study of related aryl ketone structures has demonstrated the utility of NMR in analyzing conformational equilibria, which can be influenced by solvent polarity. auremn.org.brresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound and Related Structures. Note: Exact chemical shifts (δ) are dependent on the solvent and experimental conditions. Data presented is illustrative.

Atom PositionTypical ¹H NMR Shift (ppm)Typical ¹³C NMR Shift (ppm)Key Correlations (HMBC)
Aromatic CH (ortho to Br)~7.4-7.5 (d)~131-132Correlates with quaternary aromatic carbon and benzylic CH₂
Aromatic CH (meta to Br)~7.0-7.2 (d)~130-131Correlates with benzylic CH₂ and other aromatic carbons
Benzylic CH₂~2.6-2.7 (t)~35-36Correlates with aromatic carbons and adjacent CH₂
Methylene (B1212753) (CH₂) adjacent to benzylic~1.6-1.7 (m)~28-29Correlates with benzylic CH₂ and methylene adjacent to carbonyl
Methylene (CH₂) adjacent to carbonyl~2.4-2.5 (t)~43-44Correlates with carbonyl carbon and adjacent methylene
Carbonyl Carbon (C=O)N/A~208-209N/A
Methyl (CH₃)~2.1-2.2 (s)~29-30Correlates with carbonyl carbon

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of this compound and its reaction products. innovareacademics.in Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the calculation of a unique elemental formula. bioanalysis-zone.com This high accuracy is invaluable for confirming the identity of a synthesized compound and distinguishing it from other molecules with the same nominal mass. bioanalysis-zone.comlcms.cz

In conjunction with techniques like electrospray ionization (ESI), HRMS can be used to analyze the isotopic purity of labeled compounds, such as those containing deuterium. researchgate.net Furthermore, tandem mass spectrometry (MS/MS) experiments, where a specific ion is isolated and fragmented, provide detailed structural information. The resulting fragmentation pattern is a molecular fingerprint that can be used to identify unknown compounds and elucidate the structure of reaction intermediates and products. lcms.czscispace.com The presence of bromine in this compound is readily identified in the mass spectrum by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 2: Illustrative HRMS Data for this compound.

ParameterValue
Molecular FormulaC₁₁H₁₃BrO
Calculated Exact Mass ([M+H]⁺ for ⁷⁹Br)241.0223
Calculated Exact Mass ([M+H]⁺ for ⁸¹Br)243.0202
Observed m/zTypically within 5 ppm of calculated mass
Common Fragmentation PathwaysLoss of CH₃CO (acetyl group), cleavage of the alkyl chain, loss of Br

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. mdpi.com These two techniques are complementary, as a vibrational mode that is strong in an IR spectrum may be weak or absent in a Raman spectrum, and vice versa. spectroscopyonline.com

For this compound, FT-IR spectroscopy is particularly effective for identifying the strong absorption band of the carbonyl (C=O) group of the ketone, typically found in the region of 1700-1725 cm⁻¹. researchgate.net Other characteristic absorptions include C-H stretching vibrations of the aromatic ring and the alkyl chain, and the C-Br stretching vibration at lower frequencies. researchgate.net

Raman spectroscopy is also useful for characterizing this compound. mdpi.com Aromatic ring vibrations often give rise to strong Raman signals. americanpharmaceuticalreview.com The combination of FT-IR and Raman provides a more complete vibrational profile of the molecule, which is useful for confirming its structure and for monitoring chemical transformations where functional groups are modified, introduced, or removed. spectroscopyonline.comchemrxiv.org

Table 3: Key Vibrational Frequencies for this compound.

Functional GroupTechniqueApproximate Wavenumber (cm⁻¹)Vibrational Mode
C=O (Ketone)FT-IR~1715Stretching
Aromatic C-HFT-IR/Raman~3000-3100Stretching
Aliphatic C-HFT-IR/Raman~2850-2960Stretching
Aromatic C=CFT-IR/Raman~1400-1600Stretching
C-BrFT-IR/Raman~500-600Stretching

Chromatographic Separation Techniques for Purity Assessment and Isolation in Research

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for determining its purity. The choice of chromatographic method depends on the volatility and polarity of the compound and any related substances.

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. tricliniclabs.commdpi.com Given its molecular weight and structure, this compound is sufficiently volatile for GC analysis. GC can be used to determine the purity of a sample by separating the target compound from any volatile impurities. bibliotekanauki.pl The retention time, the time it takes for the compound to travel through the GC column, is a characteristic property under a specific set of experimental conditions.

When GC is coupled with a mass spectrometer (GC-MS), it becomes a formidable tool for both separation and identification. epa.gov As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for the confident identification of this compound and the tentative identification of any impurities present in the sample. nih.gov Fast GC methods can be employed to increase sample throughput without sacrificing resolution.

Table 4: Typical GC-MS Parameters for the Analysis of this compound.

ParameterTypical Setting
GC ColumnNon-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane)
Injector Temperature250-280 °C
Oven Temperature ProgramInitial temperature around 70-100 °C, ramped to 280-300 °C
Carrier GasHelium or Hydrogen
MS Ionization ModeElectron Ionization (EI)
MS DetectorQuadrupole or Time-of-Flight (TOF)

For non-volatile intermediates, or for the analysis of thermally sensitive compounds that may arise during the synthesis or degradation of this compound, High-Performance Liquid Chromatography (HPLC) is the separation method of choice. openaccessjournals.commdpi.com HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. biomedpharmajournal.org Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), is commonly used for compounds of this nature. ijrpc.com

The coupling of HPLC with mass spectrometry (LC-MS) provides a powerful analytical platform for the analysis of complex mixtures. nih.gov LC-MS is particularly valuable for identifying reaction intermediates and products in a reaction mixture without the need for prior isolation. frontiersin.org The high sensitivity and selectivity of LC-MS/MS make it an indispensable tool for modern chemical research, allowing for the detection and structural elucidation of compounds at very low concentrations. unipd.it

Table 5: Typical HPLC Parameters for the Analysis of this compound.

ParameterTypical Setting
HPLC ColumnReversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile PhaseGradient of water and acetonitrile (or methanol), often with a modifier like formic acid
Flow Rate0.5-1.5 mL/min
DetectorUV-Vis (Diode Array Detector) or Mass Spectrometer
LC-MS IonizationElectrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)

X-ray Diffraction Analysis for Solid-State Structural Determination of Crystalline Derivatives

Detailed research findings from these studies have not only confirmed the molecular structures of these derivatives but have also shed light on the influence of various substituents on their crystal packing. For instance, the analysis of a bromochalcone derivative, (E)-3-(4-butylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one, revealed that the supramolecular arrangement is stabilized by C–H⋯O and edge-to-face C–H⋯π interactions. mdpi.com Such non-covalent interactions are pivotal in governing the physical properties and biological activity of the molecule.

In another study on (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one, a bis-chalcone derivative, X-ray diffraction analysis highlighted an unsymmetrical conformation where the carbonyl double bond adopts both s-trans and s-cis conformations with respect to the two C=C bonds. nih.gov The crystal packing in this instance is characterized by weak C–H⋯π interactions, which link the molecules into a zigzag chain. nih.gov The dihedral angle between the two 4-bromophenyl rings was determined to be 51.56 (2)°. nih.gov

The synthesis of novel pyrazole (B372694) derivatives from precursors containing the 4-bromophenyl group has also been followed by rigorous crystallographic characterization. For example, the structure of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole was elucidated, providing a comprehensive understanding of its molecular geometry. researchgate.net Similarly, the crystal structure of diethyl-5-(2-(1-(4-bromophenyl)ethylidene)hydrazinyl)-3-methyl-1,2-dihydro-[1,1′-diphenyl]-2,6-dicarboxylate was determined, revealing a strongly distorted half-chair conformation for the cyclohexadiene ring and the presence of an intramolecular N–H…O=C hydrogen bond. researchgate.net

The general methodology for these X-ray diffraction studies involves several key steps. High-quality single crystals of the derivative are first grown, often by slow evaporation from a suitable solvent. semanticscholar.org The crystal is then mounted on a diffractometer, and X-ray data is collected, typically at a low temperature to minimize thermal vibrations. mdpi.com The resulting diffraction pattern is used to solve the crystal structure, often employing direct methods, and the structural model is refined using least-squares minimization techniques. mdpi.com

The crystallographic data obtained from these analyses are typically presented in detailed tables, which include parameters such as the crystal system, space group, unit cell dimensions, and data collection and refinement statistics.

Table 1: Crystallographic Data for (E)-3-(4-butylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one

ParameterValue
Empirical formulaC₁₉H₁₉BrO
Formula weight343.25
Temperature119.99 K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 11.234(3) Å, α = 90°
b = 5.6784(12) Å, β = 104.289(9)°
c = 26.177(6) Å, γ = 90°
Volume1618.3(7) ų
Z4
Density (calculated)1.409 Mg/m³
Absorption coefficient2.459 mm⁻¹
F(000)704
Crystal size0.226 × 0.197 × 0.044 mm³
Theta range for data collection2.37 to 27.10°
Index ranges-14<=h<=14, -7<=k<=7, -33<=l<=33
Reflections collected11941
Independent reflections3527 [R(int) = 0.0382]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3527 / 0 / 199
Goodness-of-fit on F²1.037
Final R indices [I>2sigma(I)]R1 = 0.0331, wR2 = 0.0762
R indices (all data)R1 = 0.0444, wR2 = 0.0818
Largest diff. peak and hole0.354 and -0.429 e.Å⁻³

Data sourced from the study on a novel bromochalcone derivative. mdpi.com

Table 2: Crystallographic Data for (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one

ParameterValue
Empirical formulaC₁₇H₁₂Br₂O
Formula weight408.09
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 5.9221(3) Å, α = 90°
b = 25.1274(12) Å, β = 93.359(2)°
c = 10.3235(5) Å, γ = 90°
Volume1532.09(13) ų
Z4
Density (calculated)1.770 Mg/m³
Absorption coefficient4.697 mm⁻¹
F(000)800
Crystal size0.25 × 0.20 × 0.15 mm³
Theta range for data collection2.59 to 28.00°
Index ranges-7<=h<=7, -33<=k<=32, -13<=l<=13
Reflections collected13446
Independent reflections3672 [R(int) = 0.0305]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3672 / 0 / 190
Goodness-of-fit on F²1.056
Final R indices [I>2sigma(I)]R1 = 0.0278, wR2 = 0.0637
R indices (all data)R1 = 0.0375, wR2 = 0.0689
Largest diff. peak and hole0.457 and -0.470 e.Å⁻³

Data sourced from the crystal structure analysis of a conformationally unsymmetrical bischalcone. nih.gov

These detailed crystallographic studies on derivatives of this compound are fundamental to understanding their chemical behavior and for the rational design of new materials and molecules with desired properties.

Computational and Theoretical Investigations of 5 4 Bromophenyl Pentan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical behavior of 5-(4-Bromophenyl)pentan-2-one.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For compounds related to this compound, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p) or 6-31G*, are employed to determine the optimized ground state geometry. frontiersin.orgirjweb.comresearchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

For instance, in analogous structures, the geometry is optimized to find the lowest energy conformation. researchgate.net This process is crucial for understanding the stability of the molecule. The theoretical vibrational frequencies can also be calculated and compared with experimental data from FT-IR spectroscopy to validate the computed structure. researchgate.net

Table 1: Representative Theoretical Data for Aromatic Ketones from DFT Studies. (Note: Data is generalized from studies on similar compounds, not specific to this compound due to lack of direct literature.)
ParameterTypical Calculated ValueSignificance
C=O Bond Length~1.22 ÅIndicates the double bond character of the carbonyl group.
C-Br Bond Length~1.91 ÅReflects the interaction of the bromine atom with the phenyl ring.
Dihedral Angle (Phenyl-Alkyl Chain)VariesDescribes the rotational orientation of the phenyl group relative to the pentanone chain.

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net

The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. irjweb.comresearchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For bromophenyl-containing compounds, the HOMO is often localized on the phenyl ring and the bromine atom, while the LUMO may be distributed over the carbonyl group and the aromatic system. researchgate.net

Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and electrophilicity index (ω), can be derived from HOMO and LUMO energies to quantify the molecule's reactivity. irjweb.com

Table 2: Frontier Molecular Orbital Properties and Reactivity Descriptors. (Note: Values are illustrative based on similar structures.)
DescriptorFormulaTypical Value Range (eV)Interpretation
EHOMO--6.0 to -7.5Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO--1.5 to -2.5Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)ELUMO - EHOMO4.0 to 5.5Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.net
Chemical Hardness (η)(ELUMO - EHOMO) / 22.0 to 2.75Measures resistance to change in electron distribution.
Chemical Potential (μ)(EHOMO + ELUMO) / 2-3.75 to -5.0Related to the escaping tendency of electrons from an equilibrium system.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling techniques are used to study the dynamic behavior and interactions of molecules.

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties like dnorm (normalized contact distance) onto the surface, it is possible to identify the specific atoms involved in intermolecular contacts and the nature of these interactions.

Table 3: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Bromophenyl Compounds. nih.govresearchgate.net
Interaction TypeTypical Percentage ContributionDescription
H···H> 20%Represents contacts between hydrogen atoms, often the most frequent in organic crystals.
Br···H/H···Br10-15%Highlights the role of the bromine atom in forming hydrogen bonds and other contacts.
C···H/H···C10-20%Indicates van der Waals forces and weak hydrogen bonds involving carbon atoms.
O···H/H···O5-15%Represents hydrogen bonding involving the carbonyl oxygen atom.

In Silico Exploration of Reaction Pathways and Transition States

Computational chemistry allows for the exploration of potential chemical reactions at a theoretical level. By mapping the potential energy surface, researchers can identify the most likely pathways for a reaction, including the structures and energies of reactants, products, and transition states.

Future Research Directions and Emerging Opportunities for 5 4 Bromophenyl Pentan 2 One Research

Development of Novel Catalyst Systems for Selective Transformations

The molecular architecture of 5-(4-Bromophenyl)pentan-2-one offers multiple sites for catalytic transformations, making the development of selective catalyst systems a primary area of future research. The two main reactive centers, the aryl bromide and the ketone, can be targeted independently or in concert to generate a variety of complex molecules.

Future research will likely focus on developing catalysts that can achieve high selectivity for specific transformations. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, can be employed to modify the bromophenyl moiety. dtic.mil The development of novel ligands for palladium could enhance the efficiency and scope of these reactions, allowing for the introduction of a wide array of functional groups.

Simultaneously, the ketone group is a prime target for asymmetric catalysis. Organocatalysts, such as those based on proline or chiral phosphoric acids, could be designed to facilitate enantioselective additions to the carbonyl group. worktribe.comacs.org Research into bifunctional catalysts that can coordinate to both the ketone and another part of the molecule could lead to highly stereocontrolled cyclization reactions. worktribe.com Cascade reactions, where a single catalyst orchestrates multiple sequential transformations, represent a particularly promising frontier. researchgate.netmdpi.com A catalyst could, for example, initiate a reaction at the ketone which is then followed by a cyclization involving the aryl ring.

Potential Catalytic Transformation Catalyst Type Target Moiety Potential Product Class
Asymmetric HydrogenationChiral Metal Complex (e.g., Ru, Rh)KetoneChiral Alcohols
Asymmetric Aldol (B89426)/Michael AdditionsOrganocatalyst (e.g., Proline derivative)Ketone (as enolate precursor)Functionalized chiral ketones/alcohols
Suzuki/Heck/Sonogashira CouplingPalladium ComplexAryl BromideBiaryls, Stilbenes, Aryl-alkynes
C-H Activation/AnnulationPalladium/Rhodium ComplexAryl and Alkyl C-H bondsFused/Spirocyclic Heterocycles mdpi.com
Cascade CyclizationBifunctional Metal or OrganocatalystKetone and Aryl BromideComplex polycyclic structures researchgate.net

Exploration in Supramolecular Chemistry and Self-Assembly

The non-covalent interactions dictated by the structure of this compound make it an intriguing candidate for studies in supramolecular chemistry and molecular self-assembly. The 4-bromophenyl group is a classic halogen bond (XB) donor. Halogen bonding is a highly directional and specific non-covalent interaction that has become a powerful tool for constructing ordered supramolecular architectures. mdpi.commdpi.com

Future investigations could explore how the halogen bond from the bromine atom can be used to direct the assembly of this compound molecules into predictable one-, two-, or three-dimensional networks. rsc.org The strength and directionality of this interaction can be tuned, offering a handle to control crystal engineering and the formation of co-crystals with other molecules that act as halogen bond acceptors. mdpi.comresearchgate.net

Furthermore, the ketone's carbonyl group can act as a hydrogen bond acceptor, while the aliphatic chain can engage in van der Waals interactions. The interplay between these different non-covalent forces—halogen bonding, hydrogen bonding, and hydrophobic interactions—could lead to the formation of complex, functional supramolecular systems. frontiersin.orgacs.org Researchers may explore the self-assembly of this molecule on surfaces to create functionalized monolayers or within coordination frameworks to build multi-component materials. rsc.orgnih.gov

Interaction Type Participating Moiety Potential Supramolecular Structure Emerging Application
Halogen Bonding4-Bromophenyl1D chains, 2D sheets, co-crystals mdpi.comCrystal engineering, porous materials frontiersin.org
Hydrogen BondingPentan-2-one (carbonyl)Dimers, extended networksMolecular recognition, gel formation
π-π StackingPhenyl RingColumnar or lamellar assembliesOrganic electronics
Combined InteractionsEntire MoleculeVesicles, micelles, complex polymorphsControlled release systems, nanoreactors

Integration into Advanced Functional Material Platforms

The reactivity of this compound makes it a valuable precursor for the synthesis of advanced functional materials. The aryl bromide functionality is a key handle for incorporation into polymeric structures through metal-catalyzed polymerization reactions.

One significant opportunity lies in the synthesis of porous organic polymers (POPs). By using the bromophenyl group in coupling reactions, such as the Sonogashira–Hagihara coupling, this molecule can be integrated into rigid, cross-linked networks with high surface areas and defined pore structures. rsc.org Such materials are promising for applications in gas storage and separation.

Another avenue is the creation of functional polymers. The bromine atom can be replaced via coupling reactions to attach this molecule as a side chain onto a polymer backbone, or it can be used to form the backbone of a conjugated polymer. kennesaw.eduresearchgate.net The pentanone moiety could then be chemically modified post-polymerization to introduce other functionalities, leading to materials with tailored optical, electronic, or responsive properties. For example, silsesquioxane-based materials functionalized with bromophenyl groups have been used as precursors for photoactive materials. mdpi.com The principles from these studies could be applied to create novel materials from this compound.

Material Type Role of this compound Synthetic Strategy Potential Application
Porous Organic Polymers (POPs)Monomer/Building BlockPalladium-catalyzed cross-coupling rsc.orgGas storage, catalysis
Conjugated PolymersMonomerSuzuki or Stille polymerization kennesaw.eduresearchgate.netOrganic electronics, sensors
Functionalized Side-Chain PolymersPendant Group PrecursorGrafting via coupling reactions google.comResponsive materials, coatings
Hybrid Organic-Inorganic MaterialsOrganic ComponentSol-gel process with organosilanes High-performance composites, photoactive materials mdpi.com

Bio-inspired Synthetic Approaches (excluding biological activity studies)

Nature provides a vast blueprint for the synthesis of complex and stereochemically rich molecules. Bio-inspired synthetic strategies aim to mimic the efficiency of these natural processes, often employing cascade reactions to build molecular complexity rapidly. researchgate.net this compound is a versatile starting point for such endeavors.

Future research can focus on using this compound in multicomponent reactions that assemble three or more molecules in a single step, inspired by how nature builds complex structures from simple precursors. For example, its ketone functionality makes it a suitable component in cascade reactions that form heterocyclic scaffolds, such as pyrazinones or functionalized cyclohexenones. acs.org The development of organocatalytic or biocatalytic cascade reactions, which operate under mild and environmentally friendly conditions, is a particularly attractive direction. researchgate.netrsc.org

The combination of the ketone and the aryl bromide allows for the design of complex synthetic pathways to natural product-inspired skeletons. A transformation at the ketone could be followed by an intramolecular cyclization onto the aromatic ring, leading to spirocyclic or fused ring systems that are common motifs in natural products. These bio-inspired approaches are not aimed at mimicking a specific biological activity, but rather at adopting nature's synthetic efficiency to access novel and intricate molecular architectures. researchgate.net

| Bio-Inspired Strategy | Role of this compound | Resulting Structural Motif | | :--- | :--- | :--- | :--- | | Multicomponent Reactions | Ketone component | Highly substituted heterocycles acs.orgscirp.org | | Organocatalytic Cascades | Enolate/Enamine precursor | Polycyclic and spirocyclic systems researchgate.net | | Chemoenzymatic Synthesis | Substrate for ketoreductases/other enzymes | Chiral building blocks rsc.org | | Tandem Cyclization | Bifunctional starting material | Fused aromatic-aliphatic ring systems |

Q & A

Q. What are the common synthetic routes for 5-(4-Bromophenyl)pentan-2-one, and what experimental considerations are critical for successful synthesis?

Methodological Answer:

  • Friedel-Crafts Acylation: React 4-bromobenzene with pentan-2-one derivatives under acidic conditions (e.g., AlCl₃). Monitor reaction temperature (typically 0–50°C) to avoid over-acylation or decomposition .
  • Cross-Coupling Reactions: Utilize Suzuki-Miyaura coupling between 4-bromophenylboronic acid and a ketone-containing partner. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in anhydrous solvents like THF .
  • Key Considerations: Ensure inert atmosphere (N₂/Ar) to prevent oxidation, and purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

  • ¹H/¹³C NMR: Identify the ketone carbonyl signal (~208–210 ppm in ¹³C NMR) and aromatic protons (δ 7.3–7.6 ppm, doublet for para-substituted bromophenyl group). Use DEPT-135 to distinguish CH₃/CH₂ groups in the pentanone chain .
  • IR Spectroscopy: Confirm the ketone C=O stretch (~1715 cm⁻¹) and C-Br vibration (~560 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ at m/z 243.0 (C₁₁H₁₃BrO⁺) with isotopic peaks consistent with bromine .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

  • Electrophilic Reactions: The electron-withdrawing bromine group deactivates the phenyl ring, directing electrophiles to the meta position. Use nitration (HNO₃/H₂SO₄) or sulfonation (SO₃) to test regioselectivity .
  • Nucleophilic Substitution: The bromine can undergo substitution (e.g., with amines or alkoxides) under SNAr conditions (polar aprotic solvents, elevated temperatures). Monitor by TLC for by-product formation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of this compound while minimizing side products?

Methodological Answer:

  • Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling efficiency. Use Design of Experiments (DoE) to vary ligand ratios (e.g., PPh₃) and solvent systems (DMF vs. THF) .
  • Temperature Control: Employ microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 30 min vs. 24 hours conventionally), minimizing thermal degradation .
  • By-Product Mitigation: Introduce scavengers (e.g., molecular sieves for water-sensitive steps) or optimize stoichiometry (1.2:1 molar ratio of aryl halide to ketone precursor) .

Q. How should researchers resolve contradictions in reported spectral data for this compound derivatives?

Methodological Answer:

  • High-Resolution Crystallography: Obtain single-crystal X-ray structures to confirm bond lengths/angles and resolve ambiguities in NMR assignments (e.g., distinguishing CH₂ vs. CH₃ environments) .
  • Computational Validation: Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to verify peak assignments .
  • Interlaboratory Reproducibility: Share samples with collaborator labs to cross-validate spectral data under standardized conditions (e.g., 500 MHz NMR, CDCl₃ solvent) .

Q. What strategies are effective for studying the compound’s reactivity in cross-coupling reactions for pharmaceutical intermediate synthesis?

Methodological Answer:

  • Suzuki-Miyaura Coupling: Pair this compound with arylboronic acids (e.g., phenylboronic acid) using Pd catalysts. Monitor coupling efficiency via LC-MS and optimize base (K₂CO₃ vs. Cs₂CO₃) for deprotonation .
  • Buchwald-Hartwig Amination: Introduce amines (e.g., morpholine) at the bromine site. Use Xantphos as a ligand to enhance catalyst stability and reduce Pd leaching .
  • Mechanistic Probes: Conduct kinetic isotope effect (KIE) studies or in situ IR to identify rate-determining steps (e.g., oxidative addition vs. transmetallation) .

Q. How can researchers address challenges in purifying this compound due to its solubility limitations?

Methodological Answer:

  • Solvent Screening: Test binary mixtures (e.g., ethanol/water or hexane/ethyl acetate) for recrystallization. Determine optimal ratios via solubility curves .
  • Distillation Techniques: Use short-path distillation under reduced pressure (e.g., 0.1 mmHg, 80°C) for high-purity recovery, avoiding thermal decomposition .
  • Chromatography: Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for challenging separations, particularly for polar by-products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.